molecular formula C20H18N2O4 B12253089 Methyl 4-((furan-2-ylmethyl)(pyridin-2-ylmethyl)carbamoyl)benzoate

Methyl 4-((furan-2-ylmethyl)(pyridin-2-ylmethyl)carbamoyl)benzoate

Cat. No.: B12253089
M. Wt: 350.4 g/mol
InChI Key: ZQXHURIARASPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(furan-2-yl)methyl][(pyridin-2-yl)methyl]carbamoyl}benzoate is a complex organic compound that features a benzoate ester functional group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(furan-2-yl)methyl][(pyridin-2-yl)methyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbamate Intermediate: The reaction begins with the formation of a carbamate intermediate by reacting furan-2-ylmethanol and pyridin-2-ylmethanol with a suitable isocyanate under controlled conditions.

    Esterification: The carbamate intermediate is then esterified with methyl 4-aminobenzoate in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(furan-2-yl)methyl][(pyridin-2-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under specific conditions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and pyridine rings.

    Reduction: Reduced forms of the benzoate ester and carbamate groups.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-{[(furan-2-yl)methyl][(pyridin-2-yl)methyl]carbamoyl}benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 4-{[(furan-2-yl)methyl][(pyridin-2-yl)methyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(furan-2-yl)methyl][(pyridin-2-yl)methyl]carbamoyl}benzoate: can be compared with other carbamate derivatives such as:

Uniqueness

The uniqueness of methyl 4-{[(furan-2-yl)methyl][(pyridin-2-yl)methyl]carbamoyl}benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and pyridine rings in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Biological Activity

Methyl 4-((furan-2-ylmethyl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H18_{18}N2_2O4_4, with a molecular weight of approximately 350.4 g/mol. The compound features a methyl ester, a benzoate moiety, and two heterocyclic groups: furan and pyridine, which contribute to its diverse biological interactions .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For example, the minimum inhibitory concentration (MIC) values for this compound against certain pathogens ranged from 0.2 to 1.5 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may modulate key signaling pathways involved in cancer cell proliferation and survival. The interaction of its structural components with specific molecular targets can lead to the inhibition of tumor growth .

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The furan and pyridine rings are particularly important in modulating enzyme activity and influencing metabolic pathways .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Carbamate Intermediate : This step involves reacting furan-2-ylmethanol and pyridin-2-ylmethanol with an isocyanate.
  • Esterification : The carbamate intermediate is then esterified with methyl 4-aminobenzoate using a catalyst such as sulfuric acid or hydrochloric acid .
  • Optimization for Industrial Production : In industrial settings, these methods can be scaled up using continuous flow reactors to enhance yield and purity .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoateContains thiophene instead of pyridineVariations in electronic properties due to sulfur presence
Methyl 4-(furan-2-carboxylic acid)Lacks the pyridine moietySimpler structure with different reactivity
Methyl 4-(pyridin-3-carboxylic acid)Lacks the furan moietyFocuses on pyridine's reactivity without furan influence

This table highlights how the unique combination of functional groups in this compound confers distinct chemical reactivity and biological activity compared to other compounds.

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against multi-drug resistant bacterial strains demonstrated that it significantly reduced bacterial viability in vitro, suggesting its potential as a new antimicrobial agent .
  • Cancer Research : Another study explored the effects of this compound on cancer cell lines, revealing that it inhibited cell proliferation through apoptosis induction, indicating its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 4-[furan-2-ylmethyl(pyridin-2-ylmethyl)carbamoyl]benzoate

InChI

InChI=1S/C20H18N2O4/c1-25-20(24)16-9-7-15(8-10-16)19(23)22(14-18-6-4-12-26-18)13-17-5-2-3-11-21-17/h2-12H,13-14H2,1H3

InChI Key

ZQXHURIARASPIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.